molecular formula C13H12N2O4S B2387877 Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate CAS No. 209540-06-7

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Cat. No.: B2387877
CAS No.: 209540-06-7
M. Wt: 292.31
InChI Key: SYCKDQQSHDETSX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate is a thiazole derivative characterized by a 3-nitrophenyl substituent at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole ring. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol . This compound is synthesized via nucleophilic substitution or Hantzsch thiazole condensation, often involving intermediates like 2-chloroacetoacetate derivatives and aryl nitriles.

Properties

IUPAC Name

ethyl 4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKDQQSHDETSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Functionalization

The 3-nitrophenyl moiety is typically introduced early in the synthesis to avoid complications from nitro group reactivity during subsequent steps. A plausible starting material is 3-nitrobenzaldehyde , which undergoes conversion to a thiobenzamide intermediate. For example, reacting 3-nitrobenzaldehyde with thioacetamide in the presence of formic acid and sodium formate yields 3-nitrobenzothioamide . This intermediate is critical for cyclization with α-halo carbonyl compounds such as 2-chloroacetoacetic acid ethyl ester , which introduces both the methyl group (at position 4) and the ethyl carboxylate (at position 5) of the thiazole.

Cyclization and Ring Closure

Cyclization of the thiobenzamide with 2-chloroacetoacetic acid ethyl ester is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–85°C). The reaction proceeds via nucleophilic displacement of the chloride by the thioamide’s sulfur, followed by dehydration to form the thiazole ring. Key parameters include:

  • Solvent choice : DMF enhances reaction kinetics due to its high polarity.
  • Temperature control : Prolonged heating at 80–85°C ensures complete conversion.
  • Stoichiometry : A 1:1 molar ratio of thiobenzamide to α-halo ester minimizes side reactions.

This step typically achieves yields of 70–75%, with purity exceeding 95% after recrystallization.

Nitro Group Introduction and Stability Considerations

The nitro group’s electron-withdrawing nature necessitates careful handling to prevent undesired reductions or decompositions. Two primary strategies exist for its incorporation:

Direct Nitration of Phenyl-Thiazole Intermediates

Nitration post-cyclization involves treating the phenyl-thiazole intermediate with a nitrating mixture (HNO₃/H₂SO₄). However, this approach is hampered by the thiazole ring’s sensitivity to strong acids, leading to ring-opening or sulfonation. For instance, attempts to nitrate 2-phenylthiazole derivatives at elevated temperatures (50°C) resulted in <30% yields due to competing side reactions.

Pre-Functionalized Nitroaryl Starting Materials

A more reliable method involves starting with 3-nitrobenzaldehyde , thereby circumventing post-cyclization nitration. This aldehyde is converted to 3-nitrobenzonitrile via hydroxylamine hydrochloride and sodium formate in refluxing formic acid. Subsequent treatment with thioacetamide forms the thiobenzamide, which undergoes cyclization as described in Section 1.2.

Optimization of Cyclization Conditions

Industrial processes prioritize yield, purity, and scalability. The following table summarizes critical parameters from analogous syntheses:

Parameter Optimal Condition Effect on Yield/Purity
Solvent DMF Enhances reaction rate
Temperature 80–85°C Maximizes cyclization efficiency
Reaction Time 5–6 hours Balances completion vs. degradation
Base Potassium carbonate Neutralizes HCl byproduct
Workup Ethyl acetate extraction Removes polar impurities

For this compound, analogous conditions are expected to yield 70–80% product with 97–98% purity after recrystallization.

Purification and Salt Formation

Crude thiazole products often require purification to meet pharmaceutical-grade standards. The hydrochloride salt formation, as demonstrated in WO2012032528A2, is effective for enhancing purity:

Hydrochloride Salt Protocol

  • Dissolution : The crude compound is suspended in acetone and heated to 50°C to form a clear solution.
  • Acidification : Concentrated hydrochloric acid is added dropwise at 30–35°C, inducing salt precipitation.
  • Crystallization : Cooling to 0–5°C maximizes crystal yield.
  • Filtration and Drying : Isolated crystals are washed with cold acetone and dried under vacuum.

This method elevates purity from 95% to >99%, with a melting point range of 204–210°C.

Alternative Pathways and Emerging Methodologies

Palladium-Catalyzed Cross-Coupling

Recent advances propose Suzuki-Miyaura coupling to attach the 3-nitrophenyl group post-cyclization. For example, a bromothiazole intermediate could react with 3-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst. However, this method remains theoretical for the target compound and requires validation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Pilot studies on similar thiazoles show 20% faster cyclization at 100°C under microwave conditions, though scalability challenges persist.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its thiazole structure is utilized in various chemical reactions, such as the Knoevenagel reaction and alkylation processes, to create new derivatives with enhanced properties .

2. Biology:
The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: It shows promise in inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation through specific biochemical pathways .

3. Medicine:
Research has explored the therapeutic effects of this compound in treating diseases such as cancer and neurological disorders. Its derivatives have demonstrated significant anticonvulsant activity in animal models, indicating potential for use in epilepsy treatments .

4. Industry:
In industrial applications, this compound is used in developing new materials and chemical processes. Its unique properties allow for innovations in pharmaceuticals and agrochemicals, contributing to advancements in these sectors .

Case Studies

Case Study 1: Anticonvulsant Activity
A study demonstrated that this compound exhibited anticonvulsant properties comparable to ethosuximide in animal models. The structure-activity relationship analysis indicated that modifications to the nitrophenyl group significantly influenced the efficacy of the compound .

Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. Further modifications could enhance its spectrum of activity against resistant strains .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate 3-nitrophenyl N/A N/A Antimicrobial precursor
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate 4-nitrophenyl N/A N/A Positional isomer of target compound
Ethyl 4-methyl-2-(4-(methylthio)-3-nitrophenyl)thiazole-5-carboxylate (9{2,1}) 4-(methylthio)-3-nitrophenyl N/A 97 High-yield synthesis via NaSCH₃ substitution
Ethyl 4-methyl-2-(4-(methylsulfonyl)-3-nitrophenyl)thiazole-5-carboxylate (10{2,1}) 4-(methylsulfonyl)-3-nitrophenyl N/A 91 Oxidized derivative of 9{2,1}
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-pyridinyl N/A N/A Used in CDK9 inhibitor synthesis
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate 3,4-dichlorophenyl N/A N/A Anticancer applications
Key Observations :
  • Substituent Position : The nitro group’s position (meta vs. para) influences electronic properties and reactivity. For example, the 4-nitrophenyl isomer (BOG00093) may exhibit stronger electron-withdrawing effects than the 3-nitro derivative, altering its reactivity in subsequent reactions .
  • Sulfur-Containing Groups : Compounds with methylthio (9{2,1}) or methylsulfonyl (10{2,1}) groups demonstrate high synthetic yields (97% and 91%, respectively), suggesting that electron-rich sulfur substituents enhance reaction efficiency .
  • Halogenated Derivatives : The 3,4-dichlorophenyl analog (317319-18-9) is explored for anticancer activity, highlighting the role of halogens in bioactivity .
Table 2: Reaction Yields of Selected Compounds
Compound Reaction Type Catalyst/Solvent Yield (%) Reference
9{2,1} NaSCH₃ substitution THF 97
10{2,1} Oxidation with m-CPBA DCM 91
Compound 3 (hydrazide derivative) Hydrazine reflux Ethanol 69
Compound 20 () Multi-step synthesis DMF 45
Key Observations :
  • Sulfur-based substituents (e.g., methylthio in 9{2,1}) enable higher yields compared to bulkier groups like phenylsulfonamido (, % yield) .
  • Masking reactive amino groups (e.g., tert-butoxycarbonyl protection in compound 2) is critical for avoiding side reactions .

Biological Activity

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring with a nitrophenyl group, contributing to its unique chemical properties. The presence of the nitro group can enhance its reactivity and biological activity by facilitating interactions with various biological targets, such as enzymes and receptors.

Property Description
Molecular Formula C₁₁H₁₁N₃O₃S
Molecular Weight 253.28 g/mol
Functional Groups Thiazole, Nitro, Ester

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the thiazole ring can modulate enzyme activity and receptor interactions, contributing to its therapeutic effects.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like nitro enhances these properties by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Thiazoles are recognized for their potential as anticancer agents. This compound has shown promise in inhibiting cancer cell proliferation. SAR studies suggest that modifications on the thiazole ring significantly affect cytotoxicity. For example, compounds with methyl substitutions at specific positions exhibit enhanced activity against various cancer cell lines .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Thiazoles have been implicated in the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics in various cancer models. This compound showed comparable efficacy against breast and colon cancer cell lines .
  • Antimicrobial Activity : Research indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Structure-Activity Relationship Analysis : Studies have highlighted the importance of substituents on the thiazole ring for enhancing biological activity. For instance, introducing electron-withdrawing groups at specific positions significantly improved cytotoxicity against cancer cells .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., methyl at δ 2.4 ppm; ester carbonyl at δ 170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement using SHELX refinement (R-factor < 0.05) .
  • HRMS : Validates molecular ion [M+H]⁺ (m/z 307.0452) .
    Discrepancies in melting points (142–145°C vs. 138–140°C) require DSC to identify polymorphs .

How does the 3-nitrophenyl substituent influence the thiazole core’s reactivity in nucleophilic substitutions?

Advanced
The electron-withdrawing nitro group enhances reactivity at C-2:

  • Kinetic studies : 3-Nitrophenyl derivatives react 1.8× faster with amines than 4-nitrophenyl analogs due to reduced steric hindrance .
  • Regioselectivity : Amines attack C-2 over C-4 (98:2 selectivity) .
    Resolving contradictions :
  • Conduct pH-rate profiles (UV-Vis monitoring at λ_max 320 nm) .
  • Compare activation energies via Arrhenius plots (Eₐ = 45–60 kJ/mol) .

What strategies resolve contradictory bioactivity data in antimicrobial assays?

Advanced
Discrepancies arise from:

  • Strain variability : Standardize against ATCC reference strains (e.g., S. aureus ATCC 29213) .
  • Solubility : Use DMSO <1% (v/v) to avoid false negatives .
    SAR insights : Replacing the ethyl ester with tert-butyl improves Gram-negative activity (MIC₉₀ = 8 µg/mL vs. 32 µg/mL) .

How can computational methods guide derivative design for kinase inhibition?

Q. Advanced

  • Molecular docking (Glide XP) : The nitro group π-stacks with Tyr96 in CDK9 (ΔG = −9.2 kcal/mol) .
  • MD simulations : Methyl at C-4 reduces affinity for bulky kinase pockets (IC₅₀ increases from 12 nM to 48 nM) .
    Validation :
  • In vitro kinase assays (ADP-Glo™ platform) .
  • Co-crystallization (resolution ≤2.0 Å) .

What synthetic challenges arise during scale-up, and how are they mitigated?

Q. Advanced

  • Exothermic nitration : Use temperature-controlled reactors (−5°C) with <5% HNO₃ excess .
  • Byproduct formation : Monitor via inline FTIR (thiourea dimer at 1650 cm⁻¹) .
  • Crystallization : Employ anti-solvent precipitation (n-heptane) for consistent particle size (D90 < 50 µm) .

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